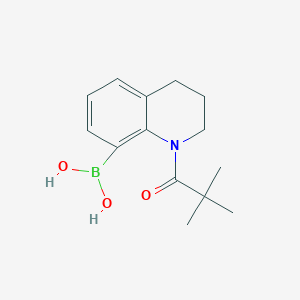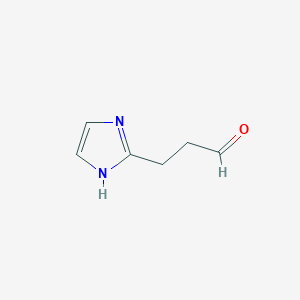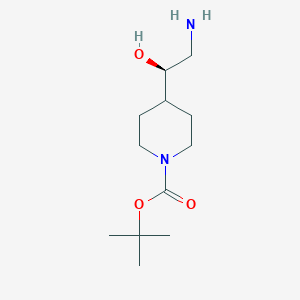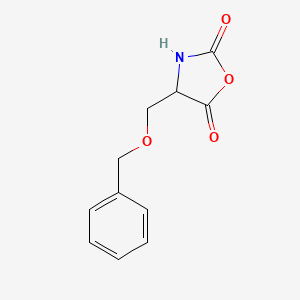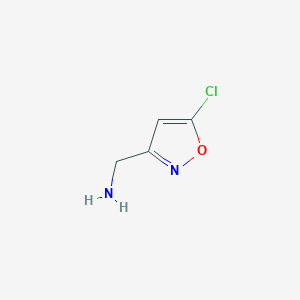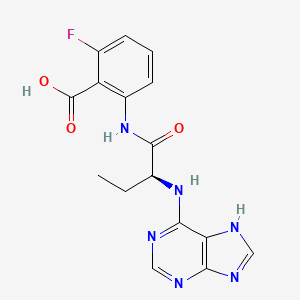
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid is a synthetic organic compound that features a purine base, a butanamido group, and a fluorobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the butanamido group, and finally the attachment of the fluorobenzoic acid moiety. Common reagents used in these steps include amines, carboxylic acids, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the fluorobenzoic acid moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its interactions with enzymes or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
Medicinal applications might include the development of new drugs targeting specific pathways or receptors, given the presence of the purine base which is common in many biologically active molecules.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other purine derivatives, fluorinated benzoic acids, or butanamido-containing molecules. Examples include:
- 6-fluoropurine
- 2-amino-6-fluorobenzoic acid
- N-butanamido-adenine
Uniqueness
The uniqueness of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity.
Propriétés
Formule moléculaire |
C16H15FN6O3 |
|---|---|
Poids moléculaire |
358.33 g/mol |
Nom IUPAC |
2-fluoro-6-[[(2S)-2-(7H-purin-6-ylamino)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15FN6O3/c1-2-9(22-14-12-13(19-6-18-12)20-7-21-14)15(24)23-10-5-3-4-8(17)11(10)16(25)26/h3-7,9H,2H2,1H3,(H,23,24)(H,25,26)(H2,18,19,20,21,22)/t9-/m0/s1 |
Clé InChI |
BJKOOHUJOQZEEK-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
SMILES canonique |
CCC(C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


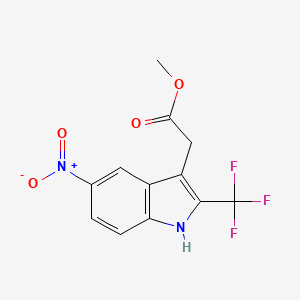
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)

